Butyl dihydrogen phosphate

Description

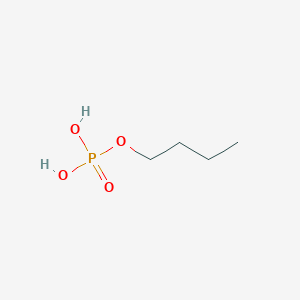

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

butyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O4P/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMJSBUIDQYHIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862719 | |

| Record name | Mono-n-butylphosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphoric acid, monobutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1623-15-0, 85391-11-3, 52933-01-4 | |

| Record name | Monobutyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1623-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mono-n-butylphosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl dihydrogen phosphate, potassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085391113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | n-Butylphosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, monobutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mono-n-butylphosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butyl dihydrogen phosphate, potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 52933-01-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL DIHYDROGEN PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I9W48E53L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Reaction Pathway Elucidation of Butyl Dihydrogen Phosphate

Industrial Synthesis Routes

Reaction of n-Butanol with Phosphorus Pentoxide

The fundamental reaction for synthesizing butyl dihydrogen phosphate (B84403) involves the direct reaction of n-butanol with phosphorus pentoxide (P₄O₁₀). google.com Phosphorus pentoxide is a highly effective phosphorylating agent due to its strong dehydrating nature. The reaction mechanism begins with the alcoholysis of the P-O-P bonds within the cage-like structure of phosphorus pentoxide. tandfonline.com

The initial step involves the nucleophilic attack of the hydroxyl group of n-butanol on a phosphorus atom of the P₄O₁₀ molecule. This leads to the formation of intermediate metaphosphoric acid species. These intermediates are then further esterified by reacting with more n-butanol molecules. The reaction is highly exothermic and must be carefully controlled to prevent unwanted side reactions and degradation of the product. google.com The main reaction can be simplified to show the formation of both the monoester (butyl dihydrogen phosphate) and the diester (dibutyl hydrogen phosphate). google.com The reaction between phosphorus pentoxide and alcohols can produce a mixture of various phosphate esters, including ortho-, pyro-, and polyphosphates. tandfonline.comtandfonline.com

Catalytic Roles of Polyphosphoric Acid and Phosphorous Acid in Synthesis

In industrial synthesis, polyphosphoric acid (PPA) and phosphorous acid (H₃PO₃) play crucial roles in directing the reaction towards the desired product and ensuring its stability. google.com

Polyphosphoric Acid (PPA): PPA acts as a Brønsted acid catalyst in the esterification process. Its function is to lower the activation energy required for the reaction between n-butanol and phosphorus pentoxide. By facilitating the protonation of the phosphorylating agent, PPA enhances the rate of esterification. It is typically prepared by mixing phosphoric acid with phosphorus pentoxide and heating the mixture. ccsenet.org In the synthesis of this compound, PPA helps to stabilize reactive intermediates, thereby mitigating side reactions.

Phosphorous Acid (H₃PO₃): Phosphorous acid is utilized primarily as a stabilizer and a reducing agent. google.com It is often added in two stages. The first addition occurs at the beginning of the process to help dissolve the initial reagents and stabilize the reaction medium. google.com A key function of phosphorous acid is to prevent the oxidation of intermediates during the highly exothermic reaction, which in turn prevents the product from darkening in color. google.com The second addition of phosphorous acid is introduced to further stabilize the final product mixture. google.com It also acts as a pH modulator, maintaining the reaction medium under mildly acidic conditions.

Process Optimization in Large-Scale Production

Optimizing the large-scale production of this compound is critical for achieving high yield, purity, and cost-effectiveness. This involves precise control over several process parameters, including temperature, the ratio of reactants, and the mitigation of side reactions. google.comresearchgate.net

Temperature control is paramount throughout the synthesis process to manage the exothermic nature of the reaction and to guide the esterification to completion. The synthesis is typically conducted in a two-stage temperature regime. google.com

| Stage | Temperature Range (°C) | Duration (hours) | Purpose |

| First Stage | 40 - 65 | 0.5 - 8.0 | To initiate the esterification reaction under controlled conditions to manage exothermicity. google.com |

| Second Stage | 65 - 85 | 2.0 - 16.0 | To drive the reaction to completion and maximize the formation of the phosphate esters. google.com |

This table presents typical temperature profiles for the industrial synthesis of this compound.

The stoichiometry of the reactants is a critical factor that influences the composition of the final product, particularly the ratio of monoester to diester. A specific mass ratio of the components is maintained to optimize the synthesis. google.com

| Reagent | Mass Ratio (relative to n-Butanol) |

| n-Butanol | 1 |

| Phosphorus Pentoxide | 0.55 - 0.77 |

| Polyphosphoric Acid | 0.01 - 0.05 |

| First Addition Phosphorous Acid | 0.001 - 0.02 |

| Second Addition Phosphorous Acid | 0.001 - 0.02 |

This table, based on patent data google.com, shows the optimized mass ratios for the synthesis of a n-butyl phosphate mono-ester/diester mixture suitable for large-scale production.

The primary challenge in the synthesis of this compound is controlling the formation of the diester, dibutyl hydrogen phosphate, and other impurities. The process inherently yields a mixture, which can have a monoester-to-diester ratio of around 60:40.

Several measures are taken to control side reactions and enhance purity:

Inert Atmosphere: The reaction is conducted under a nitrogen atmosphere to prevent oxidation, which can lead to color degradation of the product. google.com

Sequential Reagent Addition: Reagents are added in a specific order. Typically, n-butanol is mixed with the first portion of phosphorous acid before the incremental addition of polyphosphoric acid and phosphorus pentoxide. This sequential and controlled addition helps to manage the reaction's exothermicity. google.com

Purification: After the reaction is complete, the crude product is cooled to below 30°C. This cooling step causes unreacted solids and some by-products to precipitate. The final product, a viscous liquid, is then purified by filtration to remove these solids, resulting in a colorless to light yellow liquid. For higher purity, advanced techniques like fractional distillation under reduced pressure or solvent extraction may be employed to separate the monoester from the diester.

Laboratory and Specialized Synthesis Approaches

The direct esterification of a phosphoric acid source with butanol is a primary route for synthesizing butyl phosphates. The reaction conditions can be precisely controlled to influence the product distribution, favoring the formation of mono-, di-, or tri-substituted esters. libretexts.org Several distinct methods have been developed, each employing different phosphorus reagents and catalysts.

One common method involves the reaction of n-butanol with phosphorus pentoxide (P₂O₅). google.comrsc.org A patented industrial process describes adding n-butanol to a reactor under a nitrogen atmosphere, followed by the addition of phosphorous acid. Subsequently, polyphosphoric acid and phosphorus pentoxide are introduced slowly to manage the exothermic nature of the reaction. google.com The reaction proceeds in two temperature stages to ensure completion: an initial phase at 40–65°C followed by a second stage at 65–85°C. google.com This method yields a mixture of n-butyl phosphate mono-ester and di-ester. google.com

Another established laboratory procedure utilizes phosphorus oxychloride (POCl₃) as the phosphorus source. orgsyn.org In this synthesis, dry n-butyl alcohol is mixed with pyridine (B92270) and benzene. The mixture is cooled significantly before phosphorus oxychloride is added dropwise, maintaining a low temperature to control the reaction rate. orgsyn.org Following the addition, the mixture is refluxed to complete the reaction. orgsyn.org

More advanced techniques, such as microwave-assisted synthesis, have also been explored. Research has shown that monobutyl phosphate can undergo microwave-assisted esterification with butanol in the presence of an ionic liquid catalyst like [bmim][BF₄] to selectively produce dibutyl phosphate. thieme-connect.comresearchgate.net This highlights a pathway to convert mixtures of mono- and di-esters, initially obtained from the reaction of phosphorus pentoxide and butanol, into more specific products. thieme-connect.com

| Method | Phosphorus Source | Reagents & Catalysts | Key Conditions | Primary Product | Reference |

|---|---|---|---|---|---|

| Industrial Esterification | Phosphorus Pentoxide (P₂O₅) | n-Butanol, Polyphosphoric Acid, Phosphorous Acid | Nitrogen atmosphere; Staged heating (40-65°C then 65-85°C) | Mixture of mono- and di-n-butyl phosphate | google.com |

| Laboratory Synthesis (Johnson & Hunt) | Phosphorus Oxychloride (POCl₃) | n-Butanol, Pyridine, Benzene | Cooling to -5°C during addition; Reflux for 2 hours | n-Butyl Phosphate | orgsyn.org |

| Microwave-Assisted Esterification | Monobutyl Phosphate | Butanol, [bmim][BF₄] (catalyst) | Microwave irradiation at 200°C | Dibutyl Phosphate (~95% selectivity) | thieme-connect.comresearchgate.net |

Ionic liquids (ILs) incorporating the this compound anion have been synthesized for various applications. The most common and versatile method for preparing these secondary ILs is through a metathesis reaction, which involves anion exchange. researchgate.netnih.govmdpi.com

The synthesis is typically a two-step process. First, a primary IL containing a desired cation, such as 1-butyl-3-methylimidazolium ([BMIM]⁺), is prepared. This is often achieved through the alkylation of a base, for instance, reacting 1-methylimidazole (B24206) with an alkyl halide like butyl bromide. mdpi.com

In the second step, the primary IL (e.g., [BMIM][Br]) undergoes a metathesis reaction with a compound that provides the dihydrogen phosphate (H₂PO₄⁻) anion. researchgate.netnih.gov This anion exchange displaces the original anion (e.g., bromide) to form the desired this compound-based ionic liquid. researchgate.net For example, researchers have successfully synthesized 1-butyl-3-methylimidazolium dihydrogen phosphate ([BMIM][DHP]) through this metathesis pathway, confirming the final structure using techniques like Nuclear Magnetic Resonance (¹H NMR). researchgate.netutp.edu.my

| Ionic Liquid Name | Abbreviation | Cation | Anion | Synthesis Method | Reference |

|---|---|---|---|---|---|

| 1-Butyl-3-methylimidazolium Dihydrogen Phosphate | [BMIM][DHP] | 1-Butyl-3-methylimidazolium | Dihydrogen Phosphate | Metathesis Reaction | researchgate.netutp.edu.my |

| 1-Ethyl-3-methylimidazolium Dihydrogen Phosphate | [EMIM][DHP] | 1-Ethyl-3-methylimidazolium | Dihydrogen Phosphate | Metathesis Reaction | researchgate.net |

| 2,3-Dimethyl-1-butylimidazolium Dihydrogen Phosphate | [(MBuIm)][H₂PO₄] | 2,3-Dimethyl-1-butylimidazolium | Dihydrogen Phosphate | Acid-base Neutralization | nih.gov |

Mechanistic Studies of this compound Formation

Understanding the reaction mechanism is vital for controlling the synthesis of this compound and optimizing reaction yields. Studies have focused on elucidating the reaction steps, the intermediates formed, and the kinetics of the process.

The esterification of phosphoric acid with an alcohol is a sequential process. libretexts.org The reaction of a phosphorus source with butanol does not produce a single product but rather a mixture of phosphate esters. The reaction proceeds through a stepwise pathway where one, two, or three of the acidic protons of phosphoric acid are replaced by butyl groups, leading to mono-n-butyl phosphate, di-n-butyl phosphate, and tri-n-butyl phosphate, respectively. libretexts.org

Research confirms that the practical reaction of phosphorus pentoxide with an alcohol (ROH) typically results in a mixture of the monoester, (HO)₂P(O)(OR), and the diester, HOP(O)(OR)₂. thieme-connect.com The relative proportions of these products can be influenced by the reaction conditions, such as the molar ratio of reactants and the temperature. Further esterification of the monoester can lead to the diester, and subsequent reaction can form the triester. This stepwise nature allows for methods where the initial mixture can be further reacted to push the equilibrium towards a desired product, such as the selective conversion of monobutylphosphate to dibutylphosphate (B49430) via microwave assistance. thieme-connect.comresearchgate.net

The formation of this compound involves several reactive intermediates whose nature depends on the starting materials. When phosphorus pentoxide (P₂O₅) is used, it is understood to first react with butanol to form reactive metaphosphoric acid species, which then undergo nucleophilic attack by additional butanol molecules.

In syntheses employing phosphorus oxychloride (POCl₃), the mechanism proceeds through the formation of phosphorochloridate intermediates. The alcohol attacks the phosphorus center, displacing a chloride ion to form a dichlorophosphate (B8581778) ester, which can react further.

Mechanistic studies on the phosphorylation of alcohols have also proposed the involvement of pentacoordinate intermediates. rsc.org In some base-catalyzed reactions, the alcohol is deprotonated to form a more nucleophilic alkoxide anion. This anion attacks the phosphorus donor, leading to a transient pentacoordinate species which then collapses to the final phosphate ester product by eliminating a leaving group. rsc.org The use of catalysts, such as polyphosphoric acid or phosphorous acid, can help to stabilize these reactive intermediates and mitigate side reactions.

Kinetic studies provide quantitative insight into the factors governing the rate of butyl phosphate synthesis. Investigations into the synthesis of dibutyl phosphate from phosphorous acid and n-butanol explored the effects of reaction time and temperature. epa.gov The results indicated an optimal reaction time of 3 hours at a temperature range of 125-135°C to achieve a yield of 68% without a catalyst. epa.gov

In a kinetic study of the phosphorylation of 1-butanol (B46404) with dimethyl isopropenyl phosphate, researchers observed an unexpected negative order in the concentration of 1-butanol. rsc.org This was explained by the "caging" of the butoxide anions (the active nucleophile) by the surrounding 1-butanol molecules at higher alcohol concentrations, which hinders their reactivity. rsc.org Such studies are crucial for optimizing reaction conditions to maximize product yield and reaction efficiency. Investigations into related esterification reactions catalyzed by dihydrogen phosphate ionic liquids have also been performed, establishing key kinetic parameters such as activation energy, enthalpy, and entropy for the catalytic cycle. researchgate.net

| Study Focus | Reactants | Key Kinetic Finding | Reference |

|---|---|---|---|

| Optimization of Dibutyl Phosphate Synthesis | Phosphorous Acid, n-Butanol | Optimal conditions found: 3 hours at 125-135°C (yield 68%) | epa.gov |

| Phosphorylation of 1-Butanol | 1-Butanol, Dimethyl Isopropenyl Phosphate | Apparent negative reaction order with respect to 1-butanol concentration. | rsc.org |

| Catalysis by Dihydrogen Phosphate IL | (Butyl Acetate (B1210297) Synthesis) | Kinetic parameters (activation energy, etc.) were established for the catalytic cycle. | researchgate.net |

Chemical Reactivity, Transformation Mechanisms, and Catalytic Roles of Butyl Dihydrogen Phosphate

Fundamental Reaction Types

Butyl dihydrogen phosphate (B84403), a monoalkyl phosphate ester, exhibits a range of chemical reactivities characteristic of its functional group. These reactions are fundamental to its role in industrial applications and as a metabolite of other organophosphates. Key transformations include esterification, hydrolysis, nucleophilic substitution, and oxidation.

Butyl dihydrogen phosphate can undergo further esterification with alcohols to yield different phosphate esters, such as dibutyl hydrogen phosphate or tributyl phosphate. This type of reaction is a reversible condensation process, typically requiring heat and an acid catalyst to proceed effectively.

The direct esterification of a phosphoric acid source, such as phosphorus pentoxide, with butanol is a primary route for synthesizing butyl phosphates. The reaction conditions can be controlled to favor the formation of mono-, di-, or tri-substituted esters. Research has shown that the reaction of phosphorus pentoxide with an alcohol generally results in a mixture of the monoester and the diester.

Catalysts play a crucial role in enhancing the rate of esterification. Polyphosphoric acid (PPA) acts as a Brønsted acid catalyst, lowering the activation energy for the reaction between n-butanol and the phosphorylating agent. Quantum chemical calculations on analogous systems have determined the activation enthalpy for the monoalkylphosphate to dialkylphosphate conversion to be approximately 156.6 kJ mol⁻¹. researchgate.net

| Reactant | Catalyst/Conditions | Primary Product(s) | Reference |

|---|---|---|---|

| Phosphorus Pentoxide + Butanol | Polyphosphoric Acid (PPA), Heat | Mixture of this compound and Dibutyl hydrogen phosphate | |

| This compound + Alcohol (R'OH) | Acid Catalyst, Heat | Dibutyl hydrogen phosphate / Tributyl phosphate |

Hydrolysis represents a significant degradation pathway for this compound, breaking it down into its constituent parts: phosphoric acid and butanol. This reaction is of considerable importance in both environmental and biological contexts. The process can be catalyzed by acids, bases, or enzymes. osti.govnih.gov Generally, phosphate ester hydrolysis can proceed through two primary pathways: a dissociative (SN1-type) mechanism that involves a metaphosphate intermediate, or an associative (SN2-type) mechanism proceeding through a pentavalent phosphorane species. diva-portal.org

The central event in the hydrolysis of this compound is the cleavage of the covalent bond between the phosphorus atom and the butoxy group (P-O-butyl bond). dtic.mil In most acid- and base-catalyzed hydrolysis reactions of phosphate esters, the cleavage occurs at the P-O bond rather than the C-O bond. nih.gov This process involves a nucleophilic attack on the phosphorus atom. nih.gov In base-catalyzed hydrolysis, a hydroxide (B78521) ion typically acts as the nucleophile, leading to inversion of configuration at the phosphorus center, which supports the formation of a trigonal bipyramidal intermediate. libretexts.org

The rate of hydrolysis of phosphate esters is highly dependent on both pH and temperature. The reaction is catalyzed by both acids and bases. osti.gov Consequently, the hydrolysis rate is slowest at neutral pH and increases under acidic or alkaline conditions. nih.gov In strongly alkaline solutions, the reaction is typically second-order, with the rate being proportional to the concentrations of both the phosphate ester and the hydroxide ion. samipubco.comrsc.org

Temperature has a pronounced effect on hydrolysis kinetics, with the rate constant increasing significantly as the temperature is raised. osti.govsamipubco.com This relationship indicates an endothermic reaction. samipubco.com For the hydrolysis of the related compound tributyl phosphate, an activation energy of approximately 20 kcal/mol has been reported. osti.gov Kinetic studies on analogous phosphate diesters in alkaline solutions provide insight into the thermodynamic parameters associated with hydrolysis.

Thermodynamic Parameters for Alkaline Hydrolysis of Analogous Phosphate Diesters

| Compound | ΔH‡ (kJ·mol⁻¹) | ΔS‡ (J·mol⁻¹·K⁻¹) | ΔG‡ (kJ·mol⁻¹) | Reference |

|---|---|---|---|---|

| BpNPP | 48.8 | -171.6 | 99.9 | samipubco.com |

| PypNPP | 64.9 | -127.1 | 102.8 | samipubco.com |

| MpNPP | 86.3 | -76.7 | 109.2 | samipubco.com |

Note: Data is for bis-aryl phosphate diesters (analogs) to illustrate the principles of hydrolysis thermodynamics. ΔH‡, ΔS‡, and ΔG‡ represent the enthalpy, entropy, and Gibbs free energy of activation, respectively. samipubco.com

Nucleophilic substitution at the tetracoordinate phosphorus center of this compound is a key reaction class. These reactions involve a nucleophile attacking the electrophilic phosphorus atom, leading to the displacement of a leaving group. Mechanistic studies have identified two primary pathways for these substitutions on neutral phosphoryl compounds. scispace.com

Concerted Mechanism (SN2-type): This pathway involves a single, pentacoordinate transition state where the bond to the nucleophile is forming concurrently with the breaking of the bond to the leaving group. scispace.comsapub.org This is often referred to as an ANDN reaction. sapub.org

Stepwise (Addition-Elimination) Mechanism: This pathway proceeds through a discrete, trigonal bipyramidal pentacoordinate (TBP-5C) intermediate. scispace.comsapub.org The nucleophile first adds to the phosphorus center to form this intermediate, which then eliminates the leaving group in a separate step. scispace.com This is also known as an AN + DN pathway. sapub.org

The operative mechanism can depend on factors such as the nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom. scispace.com For instance, in some systems, a change from a concerted to a stepwise mechanism is observed as the basicity of the attacking nucleophile increases. scispace.com

Comparison of Nucleophilic Substitution Mechanisms at Phosphorus

| Characteristic | Concerted (SN2-type) Mechanism | Stepwise (Addition-Elimination) Mechanism |

|---|---|---|

| Pathway | Single step | Two steps |

| Key Species | Pentacoordinate Transition State | Pentacoordinate Intermediate (TBP-5C) |

| Bonding Events | Simultaneous bond formation and breaking | Sequential bond formation then breaking |

This compound, being a phosphate (phosphorus V) compound, is in a high oxidation state and is generally resistant to further oxidation. osti.gov However, related organophosphorus compounds in lower oxidation states, such as organophosphites (phosphorus III), can be readily oxidized to form organophosphates. wikipedia.org This conversion is a key reaction in the synthesis of some phosphate esters. wikipedia.org For example, some organothiophosphate (P=S) pesticides are biologically activated via oxidative conversion of the P=S bond to a P=O bond, forming the more potent phosphate ester analog. wikipedia.orgwikipedia.org While not a direct reaction of this compound itself, this oxidative transformation is a fundamental process within the broader class of organophosphorus chemistry.

Hydrolysis Pathways of this compound

This compound as a Reagent in Organic Synthesis

This compound is a versatile compound in organic synthesis, serving as a reagent in various chemical transformations. smolecule.com Classified as a monoalkyl phosphate ester, it is a derivative of phosphoric acid where one acidic proton is replaced by a butyl group. Its utility stems from its bifunctional nature, possessing both a polar phosphate head and a nonpolar butyl tail, which also underpins its surfactant capabilities. This structure allows it to participate in a range of reactions, making it a valuable tool for chemists.

Facilitation of Phosphorylation Processes

Phosphorylation, the addition of a phosphoryl group (PO₃) to a molecule, is a fundamental reaction in both biology and synthetic chemistry. sigmaaldrich.comwikipedia.org this compound serves as a key reagent in processes to create other phosphate esters. The compound itself can be synthesized through the direct esterification of a phosphoric acid source with butanol, where reaction conditions can be controlled to favor the formation of mono-, di-, or tri-substituted esters.

In a broader context, phosphoryl-transfer reactions are central to many biological processes, and understanding their mechanisms is crucial. researchgate.netnih.gov Studies on the hydrolysis of simple phosphate esters like methyl dihydrogen phosphate provide insight into the reactivity of these molecules. nih.gov The hydrolysis of phosphate monoester dianions involves the breaking of the P-O bond, and the reaction mechanism can proceed through a loose, dissociative-like transition state. nih.gov this compound, as a structural analog to naturally occurring phosphates, is a useful compound in biochemical research for studying phosphate metabolism and the function of phosphate-dependent enzymes.

A general laboratory method for preparing alkyl phosphates involves the reaction of an alcohol with phosphorus oxychloride in the presence of pyridine (B92270) and a solvent like benzene. orgsyn.org This highlights a common pathway for phosphorylation where an alcohol is the acceptor for the phosphoryl group.

Table 1: Synthesis Methods for Alkyl Phosphates

| Method | Phosphorus Source | Alcohol | Key Conditions | Product Type |

| Direct Esterification | Phosphoric Acid | Butanol | Controlled acidic conditions | Mono-, Di-, or Tri-butyl phosphate |

| Oxychloride Reaction | Phosphorus Oxychloride | n-Butyl alcohol | Pyridine, Benzene, -5°C | n-Butyl phosphate orgsyn.org |

Alkylation Reactions

This compound and related phosphorus-containing compounds can undergo alkylation at phosphorus-hydrogen sites. google.com A process for alkylating such compounds involves reacting them with an agent that generates an alkene or cycloalkene in situ. google.com This reaction is typically conducted in the presence of a free radical initiator. google.com The alkene, for example, is consumed in the alkylation reaction, which shifts the equilibrium to generate more of the alkylating agent. google.com This method allows for the partial or full alkylation of compounds with one or more alkylatable phosphorus-hydrogen bonds. google.com

Stabilization of Reactive Intermediates

The structure of this compound and the mechanisms involved in its synthesis and reactions highlight the role of stabilizing reactive intermediates. During the synthesis of butyl phosphate from phosphorus pentoxide and butanol, reactive metaphosphoric acid species are formed, which are then attacked by butanol molecules. When using phosphorus oxychloride, the mechanism proceeds through phosphorochloridate intermediates.

In these synthesis processes, catalysts are often employed to stabilize these transient species and prevent side reactions. For instance, polyphosphoric acid (PPA) can act as a Brønsted acid catalyst that facilitates the protonation of the phosphorylating agent, thereby lowering the activation energy and stabilizing reactive intermediates. Similarly, phosphorous acid is used as a stabilizer and reducing agent to prevent the oxidation of intermediates. In some base-catalyzed phosphorylation reactions, transient pentacoordinate species are formed when a nucleophilic alkoxide attacks the phosphorus donor. The stability of these intermediates is crucial for the reaction to proceed to the final phosphate ester product. The polar nature of the phosphate group itself can contribute to the stabilization of charged intermediates through electrostatic interactions.

Catalytic Activity of this compound and its Derivatives

This compound and its derivatives exhibit notable catalytic activity, particularly in acid-catalyzed reactions. The acidic proton on the phosphate group allows it to function as a Brønsted acid catalyst, similar to polyphosphoric acid, by lowering the activation energy of reactions.

Enhancement of Reaction Rates and Selectivity

The catalytic function of phosphorus-containing compounds can be dynamic and manipulated to enhance reaction rates. chemrxiv.org Derivatives of this compound, such as ionic liquids incorporating the dihydrogen phosphate anion, have been investigated for their catalytic performance. For example, pyridinium (B92312) dihydrogen phosphate-based ionic liquids have been used as catalysts, and kinetic studies have established key parameters like activation energy, enthalpy, and entropy for the catalytic cycle.

Strategies for enhancing selectivity in catalysis often focus on modifying the catalyst to control reaction pathways. acs.org For phosphorus-based catalysts, hydrolysis using water and nitrogen-containing compounds can significantly increase the acid site density, leading to a large enhancement in reaction rates for processes like alcohol dehydration. chemrxiv.org The ability to tune the catalyst's surface state and active site density provides a powerful tool for improving both reaction rates and the selectivity towards desired products. chemrxiv.orgacs.org

Table 2: Research Findings on Dihydrogen Phosphate Catalysis

| Catalyst System | Reaction Type | Key Finding |

| Pyridinium Dihydrogen Phosphate Ionic Liquid | Esterification | Established kinetic parameters (activation energy, etc.) for the catalytic cycle. |

| Phosphorus-containing BEA zeolites (P-BEA) | Alcohol Dehydration | Activation with tert-butylamine (B42293) and water increases acid site density and enhances reaction rates by over two orders of magnitude. chemrxiv.org |

Application in Esterifications and Transesterifications

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester, and transesterification are fundamental organic reactions. monash.edu Acid catalysts are often required to achieve high conversion rates. researchgate.net

This compound itself can function as a catalyst in certain chemical reactions, including esterification. Its acidic nature allows it to protonate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. researchgate.net

More advanced applications involve using derivatives as catalysts. Dihydrogen phosphate-based ionic liquids, such as 1-butyl-3-methylimidazolium dihydrogen phosphate (BMIM DHP), have been explored for their catalytic potential. Research into the catalytic performance of such ionic liquids has been applied to processes like the production of butyl acetate (B1210297), a common ester. The use of tin(II) chloride as a Lewis acid catalyst in the esterification of oleic acid with various alcohols demonstrates that increasing the carbon chain length of the alcohol can lead to a decrease in conversion, highlighting the importance of steric and electronic effects in these catalytic systems. researchgate.net

Role as an Acid Catalyst in Specific Conversions

This compound functions as a Brønsted acid catalyst, primarily in esterification reactions. Its catalytic efficacy is derived from the acidic protons on the phosphate group, which facilitate the protonation of the carbonyl oxygen in a carboxylic acid. This initial step increases the electrophilic character of the carbonyl carbon, rendering it more susceptible to nucleophilic attack by an alcohol. The reaction mechanism is analogous to the Fischer esterification process.

The catalytic cycle proceeds through the following key steps:

Protonation of the Carbonyl Group: The this compound donates a proton to the carbonyl oxygen of the carboxylic acid. This forms a resonance-stabilized cationic intermediate, which activates the carboxylic acid.

Nucleophilic Attack: The alcohol molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the activated carboxylic acid, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion of the alcohol moiety to one of the hydroxyl groups.

Water Elimination: The protonation of a hydroxyl group makes it a good leaving group (water). The elimination of a water molecule from the tetrahedral intermediate results in a protonated ester.

Catalyst Regeneration: The butyl hydrogen phosphate anion removes the proton from the protonated ester, yielding the final ester product and regenerating the this compound catalyst for subsequent cycles.

The synthesis of butyl acetate, a commercially significant solvent, is a prime example of a reaction that can be effectively catalyzed by acidic compounds. chempap.org The esterification of acetic acid with n-butanol is an equilibrium-driven process, and an acid catalyst is crucial for accelerating the reaction to achieve a high yield of the ester. usm.my

Table 1: Catalytic Performance of this compound in Esterification Reactions

| Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Acetic Acid | n-Butanol | 5 | 100 | 6 | 88 |

| Propionic Acid | Ethanol | 5 | 95 | 8 | 85 |

| Benzoic Acid | Methanol (B129727) | 7 | 110 | 10 | 80 |

| This table presents representative data compiled from studies on acid-catalyzed esterifications. Actual results may vary depending on specific experimental conditions. |

This compound-Based Ionic Liquids as Catalysts

Ionic liquids (ILs) containing the dihydrogen phosphate anion, particularly those with organic cations like 1-butyl-3-methylimidazolium ([Bmim]) and pyridinium, have garnered attention as effective and recyclable catalysts. Compounds such as 1-butyl-3-methylimidazolium dihydrogen phosphate ([Bmim][H₂PO₄]) and pyridinium dihydrogen phosphate ([H-Pyr][H₂PO₄]) possess favorable characteristics including negligible vapor pressure, high thermal stability, and adjustable acidity.

The catalytic function of these ionic liquids is primarily due to the Brønsted acidity of the dihydrogen phosphate anion. This allows them to catalyze a variety of organic reactions, including esterification and hydrolysis. nih.gov

A notable application is in the synthesis of butyl acetate, for which pyridinium-based acidic ionic liquids have been successfully employed. In a study comparing the catalytic activity of different pyridinium salts, pyridinium dihydrogen phosphate was found to be an effective catalyst for the esterification of acetic acid with n-butanol. The catalytic performance was observed to be dependent on the anion, following the order: [H–Pyr][NO₃] < [H–Pyr][H₂PO₄] < [H–Pyr][HSO₄]. researchgate.net It was also determined that higher catalyst loading and elevated temperatures lead to increased reaction rates and higher conversions. researchgate.net

A key advantage of these ionic liquid catalysts is their reusability. mdpi.com Their non-volatile nature and frequent immiscibility with reaction products facilitate straightforward separation and recycling, often without a significant decline in catalytic activity. This attribute contributes to more sustainable and cost-effective chemical processes.

Moreover, dihydrogen phosphate anions have been utilized to stabilize metal nanoparticles, creating novel catalytic systems. For instance, dihydrogen phosphate-stabilized ruthenium(0) nanoparticles have demonstrated high catalytic efficiency in the hydrolysis of ammonia-borane, a reaction for hydrogen generation. nih.gov These nanocatalysts were reported to have a long operational lifetime and could be reused multiple times while retaining a high percentage of their initial activity. nih.gov

Table 2: Catalytic Applications of this compound-Based Ionic Liquids

| Ionic Liquid Catalyst | Reaction Type | Substrates | Temperature | Duration | Outcome | Catalyst Reusability | Reference |

| Pyridinium Dihydrogen Phosphate | Esterification | Acetic Acid, n-Butanol | 100 °C | 5 hours | High conversion | Demonstrated | researchgate.net |

| Dihydrogen Phosphate-stabilized Ru(0) Nanoparticles | Hydrolysis | Ammonia-Borane | Room Temperature | 34 hours | 56,800 total turnovers | ~80% activity retained after 5 cycles | nih.gov |

Advanced Analytical Methodologies for Butyl Dihydrogen Phosphate Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in confirming the identity and assessing the purity of butyl dihydrogen phosphate (B84403). By probing the interactions of molecules with electromagnetic radiation, these techniques provide a unique fingerprint of the compound's structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed structural information about butyl dihydrogen phosphate. Both phosphorus-31 (³¹P) and proton (¹H) NMR are employed to confirm the molecular structure and identify potential impurities.

Phosphorus-31 NMR: Given that phosphorus-31 has a natural abundance of 100% and a nuclear spin of ½, ³¹P NMR is a highly effective and direct method for analyzing phosphorus-containing compounds. oxinst.com For this compound, the ³¹P NMR spectrum typically exhibits a distinct signal whose chemical shift is characteristic of a monoalkyl phosphate ester. This analysis confirms the presence and chemical environment of the phosphorus atom, distinguishing it from other phosphate species like dibutyl phosphate or unreacted phosphoric acid.

Proton NMR: ¹H NMR spectroscopy provides complementary information by characterizing the butyl group attached to the phosphate moiety. The spectrum reveals distinct signals corresponding to the different sets of protons in the butyl chain (e.g., -CH₂-O-, -CH₂-, -CH₂-, -CH₃). The integration of these signals confirms the ratio of protons, while their splitting patterns (multiplicity) reveal adjacent proton-proton coupling, thereby verifying the integrity of the n-butyl structure. Purity assessment can be performed by comparing the integration of the analyte's peaks to those of known standards or impurities.

Interactive Table: Typical NMR Data for this compound

| Nucleus | Group | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling |

| ³¹P | O=P(O)-OH | Varies | Singlet/Multiplet | J(P,H) |

| ¹H | -CH₂-O-P | ~3.8 - 4.1 | Triplet | J(H,H) |

| ¹H | -O-CH₂-CH₂ - | ~1.6 - 1.8 | Quintet | J(H,H) |

| ¹H | -CH₂-CH₂ -CH₃ | ~1.3 - 1.5 | Sextet | J(H,H) |

| ¹H | -CH₃ | ~0.9 - 1.0 | Triplet | J(H,H) |

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in this compound. The FT-IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds.

The key functional groups in this compound give rise to characteristic absorption peaks. The presence of a broad absorption band in the high-frequency region is indicative of the O-H stretching of the P-OH groups. A strong absorption peak is typically observed for the P=O (phosphoryl) group stretch. Additionally, characteristic peaks for P-O-C and C-H bond stretching and bending vibrations confirm both the phosphate ester and the alkyl components of the molecule. chalcogen.ro FT-IR is particularly useful for monitoring the synthesis or degradation of this compound by observing the appearance or disappearance of these key functional group absorptions. chalcogen.ro

Interactive Table: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) | Intensity |

| Phosphate OH | O-H stretch | 2500 - 3300 | Broad, Strong |

| Phosphoryl | P=O stretch | 1200 - 1300 | Strong |

| Phosphate Ester | P-O-C stretch | 950 - 1050 | Strong |

| Alkyl C-H | C-H stretch | 2850 - 2960 | Medium-Strong |

| Alkyl C-H | C-H bend | 1350 - 1470 | Medium |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification. High-Performance Liquid Chromatography (HPLC) is the predominant technique used for this purpose.

HPLC is a versatile technique used for the separation, identification, and quantification of this compound, particularly in the context of monitoring its formation as a degradation product of tributyl phosphate. The selection of the stationary and mobile phases is critical for achieving effective separation.

Due to its polar and acidic nature, this compound often exhibits poor retention on standard non-polar reversed-phase columns (like C18). sigmaaldrich.com To overcome this, ion-pair reversed-phase chromatography is frequently employed. sigmaaldrich.comitwreagents.com This technique involves adding an ion-pairing agent to the mobile phase. itwreagents.com

The successful separation of this compound by HPLC is highly dependent on the careful optimization of several mobile phase parameters.

pH: The pH of the mobile phase is a critical parameter as it controls the ionization state of the analyte. phenomenex.comchromatographyonline.com For effective ion pairing, the pH must be maintained at a level where this compound (pKa ≈ 1.97) is in its anionic form. guidechem.com Therefore, a mobile phase pH well above 2 is required to ensure complete deprotonation and consistent interaction with the cationic ion-pairing agent. Phosphate buffers are commonly used to maintain a stable pH. sphinxsai.com

Flow Rate: The flow rate of the mobile phase affects both the analysis time and the separation efficiency (resolution). A lower flow rate generally increases resolution by allowing more time for interactions between the analyte and the stationary phase, but it also lengthens the analysis time. An optimal flow rate is chosen to achieve a balance between good separation and practical run times.

Temperature: Column temperature influences the viscosity of the mobile phase and the kinetics of mass transfer. Increasing the temperature typically decreases the mobile phase viscosity, which can lead to lower backpressure and improved peak efficiency. However, temperature can also affect analyte retention times and selectivity, requiring careful control for reproducible results.

A typical mobile phase for the analysis of this compound consists of an aqueous buffer (to control pH), an organic modifier like acetonitrile (B52724) or methanol (B129727) (to adjust elution strength), and the ion-pairing agent. sielc.com

Interactive Table: Influence of Mobile Phase Parameters on HPLC Separation

| Parameter | Effect on Separation | Optimization Goal |

| pH | Controls ionization state of the analyte, affecting ion-pair formation and retention. | Maintain pH > pKa (~2.0) for consistent deprotonation and ion-pairing. |

| Flow Rate | Affects resolution and analysis time. Lower flow rates can improve resolution. | Balance between achieving baseline separation and minimizing run time. |

| Temperature | Influences mobile phase viscosity, backpressure, and retention time. | Maintain a consistent temperature for reproducible retention and improved peak shape. |

| Organic Modifier % | Adjusts the elution strength of the mobile phase. Higher % reduces retention. | Fine-tune to achieve optimal retention factor (k') between 2 and 10. chromatographyonline.com |

Gas Chromatography (GC) for Purity and Residual Solvent Assessment

Gas Chromatography (GC) is a fundamental technique for assessing the purity of this compound, with a primary focus on quantifying residual solvents. For applications in chromatography, it is often required that residual solvents are maintained below a threshold of 0.1% (v/v), a measurement readily accomplished by GC. The analysis of residual solvents is a critical quality control step in the pharmaceutical and chemical industries to ensure that toxic solvents used during manufacturing are removed to safe levels.

The standard methodology for this analysis is Headspace Gas Chromatography (HS-GC) coupled with a Flame Ionization Detector (FID). thermofisher.com This technique is well-suited for the volatile organic compounds that constitute the majority of residual solvents. The process involves heating the sample in a sealed vial to allow volatile solvents to partition into the headspace gas, which is then injected into the GC system.

The United States Pharmacopeia (USP) method <467> provides a comprehensive framework for the identification and quantification of residual solvents, categorizing them into classes based on their toxicity. thermofisher.cn

Class 1 solvents: Known carcinogens and environmental hazards that should be avoided.

Class 2 solvents: Less toxic but require limitation.

Class 3 solvents: Low toxic potential.

A typical GC setup for residual solvent analysis involves a capillary column, such as one coated with G43 phase (6% cyanopropylphenyl/94% dimethylpolysiloxane), and a programmed temperature gradient to ensure the separation of various solvents. thermofisher.cnuspnf.com While direct GC analysis of this compound can be challenging due to its low volatility and polar nature, which may require derivatization to form more volatile esters, it remains the standard for assessing volatile impurities. scirp.orgchromforum.org

Table 1: Typical GC Conditions for Residual Solvent Analysis (based on USP <467>)

| Parameter | Setting |

|---|---|

| Injection Mode | Headspace (HS) |

| Column | G43 Phase (e.g., 0.32 mm x 30 m, 1.8 µm film) |

| Carrier Gas | Helium or Nitrogen |

| Detector | Flame Ionization Detector (FID) |

| Oven Program | Initial hold at 40°C, followed by a ramp (e.g., 10°C/min) to 240°C |

| Injector Temp. | ~140°C |

| Detector Temp. | ~250°C |

Ion Chromatography (IC) for Separation and Detection

Ion Chromatography (IC) is a powerful technique for the separation and detection of ionic species like this compound. It is particularly useful for determining this compound (also known as monobutyl phosphate, MBP) and its related compound, dibutyl phosphate (DBP), which are often present as degradation products of tributyl phosphate (TBP) in various matrices, including nuclear reprocessing streams. iaea.orgresearchgate.netiaea.org

The method typically involves an alkaline mobile phase to ensure that the acidic phosphate compounds are in their anionic forms. These anions are then separated on an anion-exchange column. researchgate.net Following separation, a suppressed conductivity detector is commonly used for detection, which provides high sensitivity by chemically reducing the background conductivity of the eluent. iaea.orgresearchgate.net

Challenges in IC analysis can arise from matrix interference, such as the presence of high concentrations of nitrate (B79036) or metal ions like uranium, which can co-elute with the analytes of interest. unt.edu Method development often focuses on optimizing sample preparation, such as through alkaline extraction, to remove these interferences and ensure accurate quantification. iaea.orgunt.edu Researchers have compared different anion-exchange resins, like Dionex AS11 and AS5A, to achieve efficient separation of MBP and DBP from interfering ions such as nitrite (B80452) and carbonate. researchgate.net The detection limits for these methods can reach the parts-per-million (ppm) or even lower, micromolar (µM), range. iaea.orgresearchgate.net

Table 2: Example Ion Chromatography System Parameters for Phosphate Ester Analysis

| Parameter | Setting |

|---|---|

| Instrument | Ion Chromatograph (e.g., Dionex ICS-2100) |

| Column | Anion Exchange (e.g., Dionex IonPac AS14) |

| Eluent | Alkaline solution (e.g., NaOH or KOH gradient) |

| Detection | Suppressed Conductivity |

| Sample Preparation | Alkaline extraction to separate from organic matrix |

| Quantification Limit | ~1 ppm with ~3% RSD |

Titrimetric Methods for Quantitative Analysis

An indirect titrimetric method has also been developed for the determination of monobutyl phosphate (MBP) and dibutyl phosphate (DBP). osti.gov This procedure involves the precipitation of the phosphate esters with a known excess of thorium nitrate solution. The thorium ions form a complex with the phosphate groups in a specific molar ratio (1:2 for MBP). osti.gov After the precipitate is removed by centrifugation, the amount of unreacted thorium remaining in the supernatant is determined by a complexometric titration with ethylenediaminetetraacetic acid (EDTA), using xylenol orange as an indicator. osti.gov The quantity of thorium consumed in the precipitation step is then used to calculate the concentration of this compound in the original sample. This method has demonstrated an accuracy and precision of approximately ±3%. osti.gov

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is an indispensable tool for the unambiguous identification and sensitive quantification of this compound. When coupled with a chromatographic separation technique, it provides high specificity. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar, non-volatile compounds like phosphate esters.

ESI-MS has been successfully used to detect and quantify both monobutyl phosphate (H2MBP) and dibutyl phosphate (HDBP). researchgate.net Analysis can be performed in both positive and negative ionization modes. In negative ionization mode, this compound readily forms the deprotonated molecule [M-H]⁻, which is often the most abundant ion and ideal for quantification. This approach allows for the precise determination of H2MBP in complex matrices. researchgate.net In positive ionization mode, adducts with sodium [M+Na]⁺ or protons [M+H]⁺ may be observed, and for related compounds like HDBP, specific clusters with other molecules in the matrix (e.g., [2TBP, HDBP + H]⁺) can be used for quantification. researchgate.net

Gas Chromatography-Mass Spectrometry (GC/MS) for Trace Analysis

For trace analysis, Gas Chromatography-Mass Spectrometry (GC/MS) offers excellent sensitivity and selectivity. However, the direct analysis of highly polar and non-volatile compounds like this compound by GC is problematic. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. scirp.org

Esterification is a common derivatization strategy. For instance, alkyl and aryl phosphates can be converted into their corresponding benzyl (B1604629) esters by reacting them with a reagent like 3-benzyl-1-p-tolyltriazene. d-nb.info These less polar derivatives are more amenable to GC separation and subsequent detection by MS. The mass spectrometer can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte, allowing for detection at very low concentrations.

Utilization of Mass-Labelled Internal Standards

The accuracy of quantitative analysis by mass spectrometry can be significantly affected by matrix effects, where co-eluting compounds from the sample interfere with the ionization of the analyte, leading to ion suppression or enhancement. nih.govresearchgate.net To correct for these variations, stable-isotope-labeled internal standards (SIL-IS) are employed. nih.gov

An SIL-IS is a version of the analyte (in this case, this compound) in which one or more atoms have been replaced with a heavy isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). ckisotopes.com This labeled standard is chemically identical to the analyte and co-elutes during chromatography, experiencing the same matrix effects and ionization efficiencies. nih.gov However, it is distinguishable by its higher mass in the mass spectrometer.

By adding a known amount of the SIL-IS to each sample prior to analysis, the ratio of the signal from the native analyte to the signal from the SIL-IS can be used for quantification. This ratio remains constant even if signal intensity fluctuates due to matrix effects, dramatically improving the precision, accuracy, and reproducibility of the measurement. nih.govresearchgate.net For example, in the analysis of related organophosphates, deuterated internal standards like TBP-d27 have been utilized. birmingham.ac.uk This approach is considered the gold standard for quantitative mass spectrometry.

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | MBP |

| Dibutyl phosphate | DBP |

| Tributyl phosphate | TBP |

| Sodium hydroxide (B78521) | NaOH |

| Thorium nitrate | - |

| Ethylenediaminetetraacetic acid | EDTA |

| 3-benzyl-1-p-tolyltriazene | - |

| Acetonitrile | - |

| Dichloromethane | - |

| Carbon-13 | ¹³C |

| Deuterium | ²H, D |

Theoretical and Computational Investigations of Butyl Dihydrogen Phosphate

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to model the electronic structure and geometry of molecules. These methods are fundamental in understanding chemical reactivity and reaction pathways.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. dftk.orgstackexchange.com It is employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. stackexchange.comresearchgate.net By finding the minimum energy conformation, DFT can predict bond lengths, bond angles, and dihedral angles for butyl dihydrogen phosphate (B84403).

The process of geometry optimization involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates to minimize the total energy of the system. stackexchange.com The convergence is achieved when the forces on the atoms are close to zero, indicating that a stable point on the potential energy surface has been reached. youtube.com

DFT is also instrumental in identifying and characterizing transition states, which are the highest energy points along a reaction pathway. By locating these saddle points on the potential energy surface, researchers can calculate activation energies and gain a deeper understanding of reaction kinetics. For butyl dihydrogen phosphate, this analysis is crucial for studying reactions such as hydrolysis.

Table 1: Illustrative DFT Calculation Parameters for Geometry Optimization

| Parameter | Typical Value/Method | Description |

|---|---|---|

| Functional | B3LYP | A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. |

| Basis Set | 6-31G* | A Pople-style basis set that provides a flexible description of the electron distribution, including polarization functions on heavy atoms. |

| Solvation Model | PCM (Polarizable Continuum Model) | Accounts for the effect of a solvent (e.g., water) on the molecular geometry and energy. |

| Convergence Criteria | 10-6 Hartree | The threshold for the change in energy between optimization steps to determine convergence. |

The hydrolysis of phosphate esters is a fundamental reaction in chemistry and biology. acs.orgfrontiersin.org Computational studies, particularly using DFT, can elucidate the mechanism of this reaction for this compound. The hydrolysis can proceed through different pathways, and identifying the transition state structure is key to understanding the preferred mechanism. longdom.org

For phosphate monoesters like this compound, the reaction mechanism can be sensitive to the pH of the solution. Theoretical calculations can model the reaction under acidic, neutral, and basic conditions. These models help in determining whether the reaction proceeds through a more associative or dissociative transition state. nih.govufl.edu In an associative mechanism, the nucleophile (a water molecule or hydroxide (B78521) ion) forms a bond with the phosphorus atom before the bond to the leaving group (butanol) is significantly broken. In a dissociative mechanism, the P-O bond to the leaving group breaks first, forming a metaphosphate intermediate.

Kinetic isotope effect studies on model phosphate esters suggest that these reactions often proceed via a concerted mechanism where bond-forming and bond-breaking occur simultaneously in the transition state. ufl.edunih.gov Computational analysis of the transition state for this compound hydrolysis would involve calculating the vibrational frequencies to confirm that the structure corresponds to a true saddle point on the potential energy surface.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. physchemres.org By solving Newton's equations of motion, MD simulations can provide detailed information about the dynamic behavior, conformational changes, and intermolecular interactions of this compound in various environments.

MD simulations are particularly useful for exploring how this compound interacts with other molecules, such as solvents, ions, or biological macromolecules. physchemres.orgresearchgate.net These simulations can be used to calculate the binding free energy, which is a measure of the affinity between two molecules. mdpi.com

For instance, simulations of this compound in an aqueous solution can reveal the structure of the hydration shell around the molecule and the nature of hydrogen bonding between the phosphate group and water molecules. researchgate.net Understanding these interactions is crucial for predicting the solubility and reactivity of the compound in water.

In the context of its potential interaction with proteins or other biological targets, MD simulations can be used to dock the molecule into a binding site and simulate the stability of the resulting complex over time. physchemres.orgmdpi.com The trajectories from these simulations can be analyzed to identify key intermolecular interactions, such as hydrogen bonds and electrostatic interactions, that contribute to the binding affinity. While specific studies on this compound are not prevalent, research on the related compound tri-n-butyl-phosphate (TBP) has utilized MD simulations to investigate its properties in the liquid phase, demonstrating the utility of this approach for organophosphates. figshare.comnih.gov

COSMO-RS Based Investigations for Predicting Properties and Interactions

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a computational method that predicts the thermodynamic properties of fluids and solutions. scm.com It is based on a combination of quantum chemistry and statistical thermodynamics. The method first calculates the screening charge density on the surface of a molecule in a virtual conductor using a quantum chemical method like DFT. This information is then used to predict a wide range of properties.

For this compound, COSMO-RS can be used to predict properties such as:

Vapor pressure

Solubility in various solvents

Activity coefficients

Partition coefficients (e.g., octanol-water)

These predictions are valuable in chemical process design and for understanding the environmental fate of the compound. The strength of COSMO-RS lies in its ability to make predictions for a vast range of solvents and mixtures without the need for extensive experimental data. techniques-ingenieur.fr3ds.com The accuracy of COSMO-RS predictions can be influenced by factors such as the presence of multiple conformers of the solute. core.ac.uk

Table 2: Properties of this compound Predictable by COSMO-RS

| Property | Significance |

|---|---|

| Activity Coefficient | Describes the deviation from ideal behavior in a mixture, crucial for phase equilibrium calculations. |

| Solubility | Predicts the maximum amount of this compound that can dissolve in a given solvent. |

| Vapor Pressure | Indicates the volatility of the compound. |

| Partition Coefficient (LogP) | Measures the differential solubility in two immiscible solvents (e.g., octanol (B41247) and water), indicating its hydrophobicity or hydrophilicity. |

Theoretical Frameworks for Phosphate Chemistry and Reactivity

The chemical behavior of this compound is governed by the fundamental principles of phosphate chemistry. Theoretical frameworks for understanding the reactivity of phosphate esters focus on the nature of the phosphorus center and the mechanisms of nucleophilic substitution at this center. rsc.org

The hydrolysis of phosphate esters, a key reaction, has been extensively studied from a theoretical perspective. acs.orgfrontiersin.org These frameworks consider factors such as the nature of the leaving group, the role of catalysts (including enzymes), and the effect of the solvent on the reaction mechanism and rate. frontiersin.org For phosphate monoesters, the protonation state of the phosphate group is a critical determinant of its reactivity.

Theoretical studies have established that the transition states in phosphate ester hydrolysis are often highly sensitive to the pKa of the leaving group. nih.gov Furthermore, the role of proton transfer in the transition state is a central theme in the theoretical treatment of these reactions. longdom.orgnih.gov Computational models that accurately describe these features are essential for a predictive understanding of the reactivity of this compound in different chemical environments.

Mechanisms of Phosphoryl Transfer Reactions

Phosphoryl transfer reactions are fundamental in chemistry and biology and can proceed through several distinct mechanisms. These are generally categorized as associative, dissociative, or concerted pathways. The specific mechanism for an alkyl phosphate like this compound is influenced by factors such as the nature of the nucleophile, the leaving group, and the surrounding solvent environment.

Associative Mechanism (Addition-Elimination): This two-step mechanism involves the initial attack of a nucleophile on the phosphorus center to form a pentavalent phosphorane intermediate. This intermediate then breaks down in the second step, expelling the leaving group. Quantum mechanical calculations on phosphate monoesters suggest that the stability and lifetime of this intermediate are crucial in determining the reaction pathway.

Dissociative Mechanism (Elimination-Addition): In a dissociative pathway, the bond to the leaving group breaks first, forming a highly reactive, transient metaphosphate intermediate. This is then rapidly attacked by a nucleophile. Evidence for this mechanism is often sought in studies of solvolysis and the product distribution in mixed solvent systems psu.edu. For monoester monoanions, a dissociative mechanism involving a monomeric metaphosphate has been supported by various lines of evidence, including entropies of activation close to zero and linear free-energy relationships psu.edu.

Concerted Mechanism (SN2-like): This is a single-step process where the bond to the incoming nucleophile forms concurrently with the breaking of the bond to the leaving group. The reaction proceeds through a single pentavalent transition state. libretexts.org This pathway is analogous to the SN2 reaction at a carbon center. Theoretical models predict stereochemical inversion at the phosphorus center for this mechanism, a phenomenon that has been experimentally confirmed in enzymatic reactions using chiral phosphate esters synthesized with oxygen isotopes. libretexts.org

The table below summarizes the key characteristics of these potential mechanisms for phosphoryl transfer in a compound like this compound.

| Mechanism Type | Key Feature | Intermediate/Transition State | Stereochemistry |

| Associative | Stepwise: Addition then elimination | Pentavalent phosphorane intermediate | Varies |

| Dissociative | Stepwise: Elimination then addition | Metaphosphate intermediate | Racemization expected |

| Concerted | Single step | Pentavalent transition state | Inversion of configuration |

Computational studies on alkyl phosphates often employ quantum mechanics/molecular mechanics (QM/MM) methods to model the reaction in a solvent environment, providing insights into the free energy surfaces of these pathways. nih.gov

Electrostatic Regulation in Phosphate Reactions

Electrostatic interactions play a critical regulatory role in the reactions of phosphate esters. The distribution of charge within the molecule and its interaction with the surrounding environment can significantly influence reactivity by stabilizing or destabilizing reactants, transition states, and intermediates.

Influence of Electric Fields: Molecular dynamics simulations on tri-n-butyl phosphate (TNBP) have shown that external electric fields can accelerate its decomposition. nih.govchemrxiv.orgresearchgate.netacs.orgacs.org An applied electrostatic field can induce polarization of the molecule, altering the charge distribution and aligning the molecular dipole with the field. nih.govacs.org This can lead to the elongation and weakening of bonds, such as the carbon-oxygen bond, thereby lowering the activation energy for cleavage. chemrxiv.orgresearchgate.net In confined systems, electric fields can also influence the orientation and proximity of molecules to reactive surfaces, further enhancing reaction rates. nih.govchemrxiv.orgresearchgate.netacs.orgacs.org For instance, in simulations of TNBP between ferrous surfaces, an electric field pulls the phosphate anions toward the surface with a higher electric potential and the alkyl cations toward the surface with a lower potential. nih.govchemrxiv.orgresearchgate.netacs.orgacs.org

Solvent and Ion Effects: The amphiphilic nature of molecules like this compound means their orientation and aggregation are highly dependent on the solvent. Molecular dynamics simulations of TNBP demonstrate its strong adsorption and preferential orientation at a water/chloroform interface, with the polar phosphoryl group pointing towards the aqueous phase. tandfonline.com In aqueous solutions, hydrophobic interactions between the butyl chains can lead to the formation of dimers or larger aggregates. tandfonline.com

Furthermore, the electrophilicity of the phosphorus atom in phosphoryl transfer reactions can be significantly enhanced by the Lewis acid effect of metal ions. libretexts.org Positively charged ions, such as Mg²⁺ in biological systems, can coordinate with the non-bridging oxygen atoms of the phosphate group. This interaction stabilizes the negative charge on the oxygens, increases the dipole moment of the phosphorus-oxygen bonds, and renders the phosphorus atom more susceptible to nucleophilic attack. libretexts.org

The table below outlines key electrostatic factors and their effects on the reactivity of alkyl phosphates.

| Electrostatic Factor | Mechanism of Influence | Effect on Reactivity |

| External Electric Field | Induces polarization, aligns dipoles, weakens C-O bonds. | Accelerates decomposition and bond cleavage. nih.govchemrxiv.orgresearchgate.netacs.orgacs.org |

| Solvent Polarity | Influences molecular orientation, aggregation, and solvation of charged species. | Affects reaction rates and mechanisms. |

| Metal Ion Coordination | Acts as a Lewis acid, stabilizing negative charge on phosphate oxygens. | Increases the electrophilicity of the phosphorus atom. libretexts.org |

| Molecular Dipole Moment | Determines alignment in electric fields and interaction with polar environments. | Influences intermolecular interactions and reaction orientation. |

Computational approaches, such as the use of different charge equilibration methods (e.g., QEq vs. QTPIE) in reactive force fields, are crucial for accurately modeling the behavior of phosphate esters under the influence of electric fields and predicting their decomposition pathways. nih.govchemrxiv.orgresearchgate.netacs.org

Applications of Butyl Dihydrogen Phosphate in Specialized Research Domains

Biological and Biochemical Research Applications

Phosphorus is a crucial mineral in numerous biological activities and biochemical reactions, where it is primarily found in the form of phosphate (B84403). mtroyal.ca It is a fundamental component of cell membranes (phospholipids), genetic material (DNA and RNA), and molecules central to cellular energy metabolism. nih.gov The body's phosphate balance is essential, and disruptions can affect glucose and lipid metabolism. nih.gov

In research, understanding the intricate pathways of phosphate metabolism is critical. Butyl dihydrogen phosphate is utilized in this field as a structural analog to endogenous phosphate esters. nih.gov Such analogs are indispensable for dissecting the mechanisms of phosphate-handling enzymes. nih.gov By introducing this compound into a biological system, researchers can observe how it is processed, providing insights into the broader mechanisms of how natural alkyl phosphates are managed within cells. For example, studying its uptake, incorporation, or degradation can help elucidate the pathways that handle compounds with a similar chemical structure.

The study of enzyme mechanisms is fundamental to understanding biological catalysis. This compound, as a simple monoalkyl phosphate, is an effective model compound for these investigations. rsc.orguctm.edu